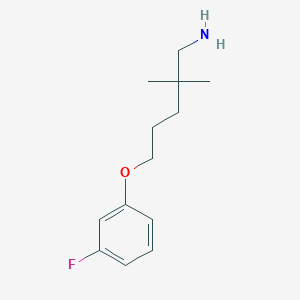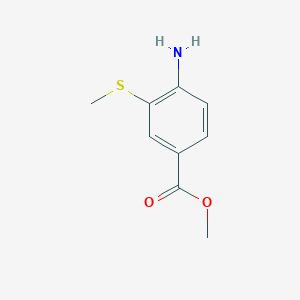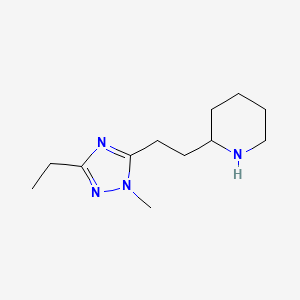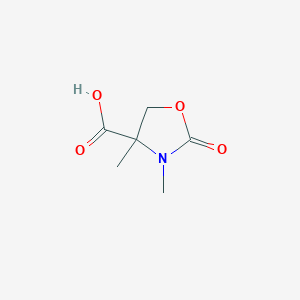
2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine and nitro group attached to a phenyl ring, which is further connected to an amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-nitroaniline to obtain 2-bromo-4-nitroaniline. This intermediate is then subjected to a Strecker synthesis, which involves the reaction with potassium cyanide and ammonium chloride to form the corresponding amino nitrile. Hydrolysis of the nitrile group yields the desired amino acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form an amino group, which can further participate in various coupling reactions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The amino group can be protected with various protecting groups to facilitate selective reactions at other sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or thiols can be employed under basic conditions.
Major Products:
Reduction of the nitro group: yields 2-Amino-3-(2-bromo-4-aminophenyl)propanoic acid.
Substitution of the bromine atom: can produce various derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism by which 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The bromine and nitro groups can interact with various molecular targets, altering their activity and leading to the desired biological effect.
類似化合物との比較
2-Amino-3-(4-nitrophenyl)propanoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-Amino-3-(2-chloro-4-nitrophenyl)propanoic acid: The chlorine atom can influence the compound’s electronic properties and reactivity compared to the bromine analog.
2-Amino-3-(2-bromo-4-methylphenyl)propanoic acid: The methyl group can affect the compound’s steric properties and interactions with biological targets.
Uniqueness: The presence of both bromine and nitro groups in 2-Amino-3-(2-bromo-4-nitrophenyl)propanoic acid makes it unique in terms of its electronic and steric properties. These groups can significantly influence the compound’s reactivity and interactions with various molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H9BrN2O4 |
|---|---|
分子量 |
289.08 g/mol |
IUPAC名 |
2-amino-3-(2-bromo-4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrN2O4/c10-7-4-6(12(15)16)2-1-5(7)3-8(11)9(13)14/h1-2,4,8H,3,11H2,(H,13,14) |
InChIキー |
GJXGAIFVYHHRCL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride](/img/structure/B13539256.png)



![(4s)-6-[4-(Trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B13539280.png)






![(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-amine](/img/structure/B13539325.png)

![1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13539343.png)
